molecular formula C17H17N3O3S B2422047 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-21-3

3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2422047
CAS RN: 2034312-21-3
M. Wt: 343.4
InChI Key: WBLXEMRGLLXULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . The synthesis of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the structural features of this compound .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The reactant undergoes a series of successive protonations .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Regioselective Synthesis of Azabicycloadducts Research demonstrates the synthesis of novel spiropyrrolidines via regioselective 1, 3-dipolar cycloaddition reactions, involving benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid. This synthesis pathway highlights the potential for creating bridgehead bicyclic N-heterocycles, which may serve as precursors for drugs incorporating the thiophenic nucleus, known for its pharmacological significance (Verma et al., 2009).

Molecular Design for Hypoglycemic Activity A series of thiazolidine-2,4-diones, synthesized from pyridines, were evaluated for their hypoglycemic activity. This research underlines the application of such compounds in addressing diabetes through their action on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. The structural modifications in these compounds aim to mimic the effects of rosiglitazone, a notable hypoglycemic compound, indicating the therapeutic potential of tailored imidazolidine-2,4-diones in diabetes management (Oguchi et al., 2000).

Synthesis and Antimicrobial Evaluation The creation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from 1,3-thiazolidine-2,4-dione 2 and their subsequent evaluation against bacterial and fungal strains illustrate the antimicrobial potential of such derivatives. The study focuses on developing new compounds with significant antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Jat et al., 2006).

Anticancer Potential of Thiazolidine-2,4-dione Derivatives Research into the solvent-free synthesis of 5-benzylidine-1,3-thiazolidine-2,4-dione derivatives emphasizes their potential anti-cancer activity. These compounds, belonging to the α-glucosidase inhibitor classification, highlight the pursuit of efficient synthetic methods to improve yields and reduce costs in the production of potential anticancer agents (Somayajulu et al., 2021).

Electrochemical Oxidation Studies The electrochemical behavior of new hydantoin derivatives, including studies on their oxidation processes, provides insight into the structure-activity relationships and potential biochemical mechanisms. This research is pivotal for understanding the electrochemical properties of hydantoins, which could inform their use in various scientific and industrial applications (Nosheen et al., 2012).

properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15-10-18-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXEMRGLLXULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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